S-(2-thiopyridyl)mercaptopropionohydrazide

Description

Properties

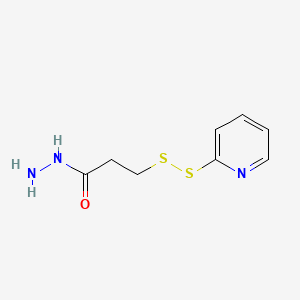

IUPAC Name |

3-(pyridin-2-yldisulfanyl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS2/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8/h1-3,5H,4,6,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITXODYAMWZEJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151150 |

Source

|

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115616-51-8 |

Source

|

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115616518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S-(2-thiopyridyl)mercaptopropionohydrazide

Abstract

S-(2-thiopyridyl)mercaptopropionohydrazide (PDPH) is a heterobifunctional molecule containing a sulfhydryl-reactive pyridyldithiol group and a carbonyl-reactive hydrazide moiety.[1] While extensively utilized as a crosslinking agent in bioconjugation chemistry, its intrinsic bioactivity and specific mechanism of action as a potential therapeutic agent are less understood. This technical guide synthesizes the available chemical and biological information to propose and explore a multi-faceted mechanism of action for PDPH. We will delve into its potential roles as an enzyme inhibitor, a metal chelator, and a modulator of cellular redox environments. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this and similar chemical entities.

Introduction: Unveiling the Potential of a Versatile Molecule

This compound is a compound of significant interest due to its unique chemical architecture. The presence of a reactive disulfide bond within the 2-thiopyridyl group and a nucleophilic hydrazide moiety suggests a high potential for interaction with biological macromolecules. While its application as a laboratory tool for linking molecules is well-documented, the inherent pharmacological properties of PDPH remain a compelling area of investigation. This guide will deconstruct the molecule to understand the functional contributions of its constituent parts and propose a synergistic mechanism of action.

Proposed Mechanisms of Action

Based on the chemical functionalities of this compound, we propose three primary, potentially interconnected, mechanisms through which it may exert biological effects:

-

Enzyme Inhibition via Cysteine Residue Targeting: The pyridyldithiol group is a known sulfhydryl-reactive moiety. This suggests that PDPH could act as an inhibitor of enzymes that rely on cysteine residues for their catalytic activity, such as cysteine proteases.

-

Metal Ion Chelation: The hydrazide group, along with the adjacent carbonyl and the sulfur and nitrogen atoms, presents a potential site for the chelation of biologically relevant metal ions. This could disrupt the function of metalloenzymes or alter metal-dependent signaling pathways.

-

Modulation of Redox Homeostasis: The disulfide bond in PDPH can participate in thiol-disulfide exchange reactions, potentially altering the cellular redox state and influencing redox-sensitive signaling pathways.

The following sections will explore each of these proposed mechanisms in detail, providing the scientific rationale and outlining experimental approaches for their validation.

Enzyme Inhibition: Targeting the Active Site

The 2-thiopyridyl moiety is a key player in the potential enzyme-inhibiting activity of PDPH. This group can react with the sulfhydryl group of cysteine residues in proteins, leading to the formation of a mixed disulfide and the release of pyridine-2-thione.[2] This covalent modification can irreversibly inactivate the enzyme.

Hypothetical Signaling Pathway Inhibition

Caption: Proposed mechanism of enzyme inhibition by this compound.

Experimental Protocol: Screening for Enzyme Inhibition

This protocol outlines a general method for screening PDPH against a panel of cysteine proteases.

Materials:

-

Purified cysteine protease (e.g., papain, caspase-3)

-

This compound (PDPH)

-

Fluorogenic or chromogenic enzyme substrate

-

Assay buffer (specific to the enzyme)

-

96-well microplates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the enzyme to a working concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a stock solution of PDPH in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of PDPH or vehicle control.

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Reading: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Plot V₀ against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation:

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| PDPH | Cysteine Protease X | [Experimental Value] | [e.g., Competitive] |

| Control Inhibitor | Cysteine Protease X | [Known Value] | [Known Type] |

Metal Ion Chelation: A Disruptive Interaction

The hydrazide moiety, in conjunction with neighboring atoms, can act as a chelating agent for various metal ions, such as zinc, copper, and iron, which are often essential cofactors for enzymes.[3][4][5] By sequestering these metal ions, PDPH could inhibit the activity of metalloenzymes.

Logical Workflow for Investigating Metal Chelation

Caption: Experimental workflow for determining the metal chelating properties of PDPH.

Experimental Protocol: Assessing Metal Chelation

This protocol describes a spectroscopic method to evaluate the metal-binding ability of PDPH.

Materials:

-

This compound (PDPH)

-

Solutions of various metal salts (e.g., ZnCl₂, CuSO₄, FeCl₃)

-

Buffer solution (e.g., HEPES, pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

PDPH Spectrum: Record the UV-Vis spectrum of a solution of PDPH in the buffer.

-

Titration: Add incremental amounts of a metal salt solution to the PDPH solution.

-

Spectral Monitoring: Record the UV-Vis spectrum after each addition of the metal salt.

-

Data Analysis: Observe changes in the absorbance spectrum (e.g., peak shifts, changes in intensity) which indicate complex formation. Plot the change in absorbance against the metal ion concentration to determine the stoichiometry and binding affinity of the interaction.

Conclusion and Future Directions

The dual-functionality of this compound presents a compelling case for its investigation as a bioactive molecule. The proposed mechanisms of enzyme inhibition via cysteine modification and metal ion chelation are not mutually exclusive and may act in concert to produce a synergistic biological effect. Further research should focus on a broader screening against various enzyme classes and a comprehensive evaluation of its effects on cellular metal homeostasis. Understanding the structure-activity relationship of PDPH and its analogs will be pivotal in harnessing its therapeutic potential.

References

-

Frontiers in Chemistry. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Available at: [Link].

-

Frontiers in Chemistry. A review of hydrazide-hydrazone metal complexes' antitumor potential. Available at: [Link].

-

Wikipedia. 2-Mercaptopyridine. Available at: [Link].

Sources

- 1. This compound | 115616-51-8 [chemicalbook.com]

- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 3. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 5. frontiersin.org [frontiersin.org]

S-(2-thiopyridyl)mercaptopropionohydrazide (PDPH): A Technical Guide to a Versatile Heterobifunctional Crosslinker

Introduction

In the landscape of bioconjugation chemistry, the precise and stable linkage of disparate molecular entities is paramount to the development of sophisticated diagnostics, targeted therapeutics, and advanced research tools. S-(2-thiopyridyl)mercaptopropionohydrazide, commonly known as PDPH, has emerged as a pivotal heterobifunctional crosslinking agent, offering a unique combination of sulfhydryl and carbonyl reactivity. This technical guide provides an in-depth exploration of the chemical properties of PDPH, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full potential. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and discuss its applications, particularly in the burgeoning field of antibody-drug conjugates (ADCs).

Physicochemical Properties and Handling

This compound is a white solid with a molecular weight of 229.32 g/mol .[1] Its chemical structure features a pyridyldithiol group at one end and a hydrazide moiety at the other, connected by a propionyl spacer arm. This distinct architecture dictates its dual reactivity and utility in bioconjugation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃OS₂ | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| Appearance | White Solid | |

| Spacer Arm Length | 9.2 Å | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | |

| Storage | Store at -20°C or lower, protected from moisture. |

Handling and Storage: PDPH is sensitive to moisture and should be stored under desiccated conditions.[2] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] Stock solutions are typically prepared fresh in anhydrous DMSO or DMF immediately prior to use.[2]

Reaction Mechanisms and Kinetics

The utility of PDPH lies in the orthogonal reactivity of its two functional groups: the pyridyldithiol moiety for reaction with sulfhydryls, and the hydrazide group for reaction with carbonyls (aldehydes and ketones).

The Pyridyldithiol-Thiol Exchange Reaction

The pyridyldithiol group reacts with free sulfhydryl (-SH) groups via a thiol-disulfide exchange reaction. This reaction is highly specific and proceeds efficiently at physiological pH, resulting in the formation of a stable disulfide bond and the release of pyridine-2-thione. The release of this chromogenic byproduct can be monitored spectrophotometrically at approximately 343 nm to quantify the extent of the reaction.

The kinetics of the thiol-disulfide exchange are influenced by several factors, including pH and the accessibility of the sulfhydryl group. The reaction rate generally increases with pH as the thiolate anion (S⁻) is the more reactive nucleophile.[3][4]

Hydrazone Bond Formation

The hydrazide moiety of PDPH reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage. This reaction is particularly useful for modifying glycoproteins, where aldehyde groups can be generated by the mild oxidation of cis-diol sugar residues with sodium periodate.

The formation of the hydrazone bond is pH-dependent, with the reaction rate being optimal under mildly acidic conditions (pH 4-6).[5] This is because the reaction proceeds through a tetrahedral intermediate, and the dehydration step to form the C=N double bond is acid-catalyzed.[5] However, the reaction can also proceed at neutral pH, albeit at a slower rate.[5][6] The stability of the resulting hydrazone bond is also influenced by the structure of the carbonyl compound; hydrazones derived from aromatic aldehydes are generally more stable to hydrolysis than those from aliphatic aldehydes.[7]

Experimental Protocols

The following protocols provide a general framework for the use of PDPH in bioconjugation. Optimization may be required for specific applications.

Protocol for Conjugating a Sulfhydryl-Containing Protein to a Glycoprotein

This protocol involves the oxidation of the glycoprotein to generate aldehyde groups, followed by reaction with the hydrazide moiety of PDPH. The resulting PDPH-activated glycoprotein is then conjugated to a sulfhydryl-containing protein.

Materials:

-

Glycoprotein of interest

-

Sulfhydryl-containing protein of interest

-

PDPH (this compound)

-

Sodium meta-periodate (NaIO₄)

-

Anhydrous DMSO or DMF

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

-

Acetate Buffer, pH 5.5

-

Desalting columns (e.g., Sephadex G-25)

-

Reducing agent (e.g., Dithiothreitol - DTT) for cleavable applications (optional)

Procedure:

Part A: Oxidation of Glycoprotein

-

Prepare Solutions:

-

Dissolve the glycoprotein in Acetate Buffer (pH 5.5) to a final concentration of 1-10 mg/mL.

-

Prepare a fresh 20 mM solution of sodium meta-periodate in Acetate Buffer (pH 5.5). Protect from light.

-

-

Oxidation Reaction:

-

Add a 10-20 fold molar excess of the periodate solution to the glycoprotein solution.

-

Incubate the reaction for 30 minutes at room temperature in the dark.

-

-

Purification:

-

Remove excess periodate by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.2-7.4).

-

Part B: Activation of Oxidized Glycoprotein with PDPH

-

Prepare PDPH Solution:

-

Allow the vial of PDPH to come to room temperature.

-

Dissolve PDPH in anhydrous DMSO or DMF to a concentration of 20-50 mM.

-

-

Activation Reaction:

-

Add a 20-50 fold molar excess of the PDPH solution to the purified, oxidized glycoprotein solution.

-

Incubate for 1-2 hours at room temperature.

-

-

Purification:

-

Remove excess PDPH by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.2-7.4).

-

Part C: Conjugation to Sulfhydryl-Containing Protein

-

Prepare Sulfhydryl-Containing Protein:

-

Ensure the protein has a free sulfhydryl group. If necessary, reduce existing disulfide bonds with a mild reducing agent like DTT, followed by purification to remove the reducing agent.

-

-

Conjugation Reaction:

-

Mix the PDPH-activated glycoprotein with the sulfhydryl-containing protein in PBS (pH 7.2-7.4). A 1:1 to 1:5 molar ratio of activated glycoprotein to sulfhydryl protein is a good starting point.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Analysis and Purification:

-

Analyze the conjugation efficiency using SDS-PAGE. The conjugate will have a higher molecular weight than the individual proteins.

-

Purify the conjugate from unreacted components using size-exclusion or ion-exchange chromatography.

-

Applications in Drug Development

The unique properties of PDPH make it a valuable tool in the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

In ADC development, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a critical role in the stability and efficacy of the ADC. PDPH can be utilized to create ADCs with cleavable disulfide linkers.

The hydrazide group of PDPH can be reacted with a carbonyl-containing drug or a drug derivative. The resulting pyridyldithiol-functionalized drug can then be conjugated to a free sulfhydryl group on the antibody, often generated by the reduction of interchain disulfide bonds.

Once the ADC reaches the target tumor cell and is internalized, the disulfide bond can be cleaved in the reducing environment of the cytoplasm, which has a high concentration of glutathione.[8] This releases the cytotoxic drug in its active form, leading to targeted cell killing. The stability of the disulfide bond in circulation is a critical parameter, as premature drug release can lead to off-target toxicity.[8][9] The design of the linker, including the steric hindrance around the disulfide bond, can influence its in vivo stability.[8]

Characterization of PDPH Conjugates

The characterization of PDPH-conjugated molecules is essential to ensure the quality and consistency of the final product. A variety of analytical techniques can be employed:

-

UV-Vis Spectroscopy: To monitor the release of pyridine-2-thione during the thiol-disulfide exchange reaction, providing a quantitative measure of conjugation.

-

SDS-PAGE: To visualize the formation of higher molecular weight conjugates.

-

Size-Exclusion Chromatography (SEC): To separate the conjugate from unreacted components and assess for aggregation.

-

Mass Spectrometry (MS): To confirm the identity and purity of the conjugate and to determine the drug-to-antibody ratio (DAR) in ADCs.[10][11] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. Fragmentation analysis can provide information on the site of conjugation.[12][13][14]

Conclusion and Future Perspectives

This compound is a powerful and versatile heterobifunctional crosslinker with significant applications in bioconjugation and drug development. Its orthogonal reactivity allows for the specific and efficient linkage of sulfhydryl- and carbonyl-containing molecules. The ability to create cleavable disulfide bonds makes it particularly attractive for the design of stimuli-responsive drug delivery systems, such as ADCs.

Future research in this area will likely focus on the development of novel PDPH analogs with tailored properties, such as enhanced stability in circulation and more precise control over drug release kinetics. Furthermore, the application of PDPH in the construction of more complex, multi-functional bioconjugates for advanced therapeutic and diagnostic applications holds great promise. A thorough understanding of the chemical properties and reactivity of PDPH, as outlined in this guide, is essential for harnessing its full potential in advancing the frontiers of biomedical research and drug discovery.

References

- Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates.

- Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates.

- Stability Showdown: A Comparative Guide to Disulfide and Other Covalent Linkages In Vivo. BenchChem. Published December 2025.

- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. J Am Chem Soc. 2011;133(45):18034-18037.

- Complete Characterization of a Cysteine-linked Antibody-Drug Conjugate Performed on a Hybrid Quadrupole-Orbitrap Mass Spectrometer with High Mass Range. Thermo Fisher Scientific. Published 2018.

- Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxid Redox Signal. 2013;18(13):1623-1641.

- Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjug

- Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers. Chembiochem. 2020;21(20):2921-2926.

- Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. Pharmaceutics. 2022;14(11):2380.

- Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Antioxid Redox Signal. 2016;24(1):1-16.

- Complete Characterization of a Cysteine-linked Antibody-Drug Conjugate Performed on a Hybrid Quadrupole-Orbitrap Mass Spectrometer with High Mass Range. Anal Chem. 2018;90(22):13341-13348.

- Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. J Pharm Sci. 2014;103(6):1656-1667.

- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Front Pharmacol. 2021;12:687926.

- Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. J Am Soc Mass Spectrom. 2005;16(7):1131-1139.

- Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. Pharmaceutics. 2022;14(11):2380.

- Unusual fragmentation of derivatized cysteine-containing peptides. J Am Soc Mass Spectrom. 2013;24(10):1552-1563.

- Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. Molecules. 2019;24(4):728.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Heterobifunctional Nature of S-(2-thiopyridyl)mercaptopropionohydrazide (TPMPH/PDPH)

Abstract

S-(2-thiopyridyl)mercaptopropionohydrazide, also known as 3-(2-pyridyldithio)propionyl hydrazide (PDPH), is a heterobifunctional crosslinking agent pivotal in the fields of bioconjugation and drug development.[1] Its unique structure features two distinct reactive moieties: a sulfhydryl-reactive pyridyldithio group and a carbonyl-reactive hydrazide group.[1] This orthogonal reactivity allows for controlled, stepwise conjugation of biomolecules, making it an invaluable tool for constructing complex architectures such as antibody-drug conjugates (ADCs), immobilizing proteins onto surfaces, and creating sophisticated diagnostic assays. This guide provides a comprehensive overview of the core chemistry, mechanistic principles, and field-proven protocols for leveraging the dual nature of TPMPH, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Power of Controlled Conjugation

In the realm of chemical biology, the ability to covalently link different molecular entities with precision is paramount. Heterobifunctional crosslinkers are reagents designed for this purpose, possessing two different reactive ends that can target distinct functional groups.[2][3][4] This design allows for a controlled, two-step conjugation process, which minimizes the formation of undesirable homodimers or polymers that can occur with homobifunctional linkers.[2][4]

TPMPH stands out in this class of reagents due to its specific pairing of reactive groups:

-

A Pyridyldithio Group: For highly specific reaction with sulfhydryl (thiol) groups.

-

A Hydrazide Group: For chemoselective reaction with carbonyl groups (aldehydes and ketones).

This combination is particularly powerful for modifying proteins and glycoproteins. For instance, the thiol-reactive end can target specific cysteine residues, while the hydrazide end can react with aldehyde groups generated by the gentle oxidation of carbohydrate moieties on glycoproteins, such as antibodies.

The Core Chemistry of TPMPH: A Tale of Two Ends

Understanding the reactivity of each functional group is critical to designing successful conjugation strategies. The reaction conditions for each end are largely orthogonal, allowing one reaction to be completed before initiating the second.

The Thiol-Reactive Pyridyldithio Group

The pyridyldithio moiety reacts with free sulfhydryl groups (thiols), such as those on cysteine residues of proteins, via a thiol-disulfide exchange reaction.[5][6]

Mechanism: This is a nucleophilic substitution (SN2) reaction where a deprotonated thiol (thiolate anion, R-S⁻) attacks one of the sulfur atoms of the pyridyldithio group.[5][7] This forms a stable disulfide bond between the target molecule and the linker, releasing pyridine-2-thione.[5]

Key Reaction Characteristics:

-

Specificity: Highly specific for thiol groups.

-

pH Dependence: The reaction rate is pH-dependent, as it relies on the concentration of the highly nucleophilic thiolate anion, which increases with pH.[5][7] The reaction is typically efficient in a pH range of 7 to 8.[5]

-

Monitoring: The release of the pyridine-2-thione byproduct can be monitored spectrophotometrically by measuring the absorbance at 343 nm, providing a real-time quantitative measure of the conjugation progress.[5]

-

Reversibility: The resulting disulfide bond is stable but can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This feature is highly advantageous for applications requiring the controlled release of a payload, such as in ADCs designed to release their cytotoxic drug inside the reductive environment of a target cell.[5][8]

The Carbonyl-Reactive Hydrazide Group

The hydrazide moiety reacts with aldehydes and ketones to form a hydrazone bond.[9] This reaction is a cornerstone of bioconjugation, often used to label or crosslink glycoproteins after periodate oxidation of their sialic acid residues to generate aldehydes.[9]

Mechanism: The reaction is a nucleophilic addition-elimination (condensation) reaction. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond (the hydrazone).

Key Reaction Characteristics:

-

Chemoselectivity: The reaction is highly chemoselective for aldehydes and ketones, which are relatively rare in native proteins, making this a bioorthogonal ligation strategy.[10]

-

pH Optimum: The reaction is most efficient under mildly acidic conditions, typically between pH 5 and 7.[9] This pH range represents a compromise: acidic conditions are needed to catalyze the dehydration step, but excessively low pH will protonate the hydrazide, rendering it non-nucleophilic.

-

Stability: While the resulting hydrazone bond is significantly more stable than a Schiff base formed with a simple amine, it can be susceptible to hydrolysis over time.[9][11] Acylhydrazones, like those formed from hydrazides, are generally less prone to hydrolysis than alkylhydrazones.[11]

-

Catalysis: The rate and efficiency of hydrazone formation can be significantly enhanced by the addition of a catalyst, such as aniline.[9]

Mechanistic Diagrams and Workflows

Visualizing the chemical transformations and experimental processes is key to mastering the use of TPMPH.

Chemical Structure of TPMPH

Caption: The orthogonal reaction mechanisms of TPMPH's two functional ends.

General Workflow for Creating an Antibody-Drug Conjugate (ADC)

Caption: A sequential workflow for ADC synthesis using TPMPH.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for the specific biomolecules and payloads being used.

Protocol 1: Conjugation of TPMPH to a Thiol-Containing Protein

This protocol describes the first step: attaching the linker to a protein via a cysteine residue.

Materials:

-

Thiol-containing protein (e.g., a reduced antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.4).

-

TPMPH (PDPH) stock solution (e.g., 10-20 mM in a water-miscible organic solvent like DMSO or DMF).

-

Reaction Buffer: PBS containing EDTA (1-2 mM) to prevent thiol oxidation.

-

Desalting column (e.g., Sephadex G-25) for purification.

-

Spectrophotometer.

Methodology:

-

Protein Preparation: If the protein's target thiols are in disulfide bonds (like in an antibody), they must first be reduced. Incubate the antibody (e.g., at 5-10 mg/mL) with a 10-20 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature. [12][13][14]2. Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is critical as excess reducing agent will react with the TPMPH.

-

Reaction Setup: Add the TPMPH stock solution to the purified, reduced protein solution. A 5- to 20-fold molar excess of TPMPH over available protein thiols is a good starting point. The final concentration of organic solvent should ideally be below 10% (v/v) to maintain protein stability.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

-

Monitoring (Optional but Recommended): To quantify the extent of the reaction, measure the absorbance of the solution at 343 nm. The concentration of released pyridine-2-thione can be calculated using its molar extinction coefficient (ε₃₄₃ ≈ 8,080 M⁻¹cm⁻¹).

-

Purification: Remove excess, unreacted TPMPH from the protein-TPMPH conjugate using a desalting column equilibrated with the buffer required for the next step (e.g., a pH 6.0 buffer for the hydrazone reaction).

Protocol 2: Conjugation of an Aldehyde-Payload to the Protein-TPMPH Conjugate

This protocol describes the second step: attaching a payload containing an aldehyde or ketone.

Materials:

-

Purified Protein-TPMPH conjugate from Protocol 1.

-

Aldehyde- or ketone-containing payload.

-

Reaction Buffer 2: A buffer with a pH between 5.0 and 6.5 (e.g., 100 mM sodium acetate or MES buffer).

-

Purification system (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or dialysis).

Methodology:

-

Reaction Setup: Dissolve the aldehyde-payload in a suitable solvent (if necessary) and add it to the Protein-TPMPH conjugate solution in Reaction Buffer 2. Use a molar excess of the payload (e.g., 5-10 fold) to drive the reaction to completion.

-

Incubation: Incubate the mixture for 2-4 hours at 37°C or overnight at room temperature. [10]Reaction times can vary significantly based on the reactivity of the specific carbonyl group.

-

Purification: Once the reaction is complete, the final conjugate must be purified from excess payload and any reaction byproducts. The choice of purification method depends on the properties of the final conjugate. SEC is often used to separate the high-molecular-weight conjugate from the small-molecule payload.

-

Characterization: The final conjugate should be thoroughly characterized to determine the drug-to-antibody ratio (DAR) or degree of labeling, purity, and functional activity. [15][16][17]

Data Presentation and Characterization

Effective conjugation requires robust analytical validation.

Table 1: Key Reaction Parameters & Considerations

| Parameter | Thiol-Disulfide Exchange | Hydrazone Formation | Rationale & Field Insights |

| Optimal pH | 7.0 - 8.0 | 5.0 - 7.0 | The pH controls the reactivity of the nucleophile. Thiolate (R-S⁻) is favored at higher pH, while acidic conditions catalyze hydrazone formation but can inactivate the hydrazide if too low. [5][9] |

| Temperature | Room Temp (20-25°C) | Room Temp to 37°C | Thiol exchange is rapid at RT. Hydrazone formation can be slow and may benefit from gentle heating to increase the reaction rate. [6][10] |

| Stoichiometry | 5-20x excess of TPMPH | 5-10x excess of payload | Using an excess of the smaller molecule drives the reaction towards completion. Optimization is required to balance efficiency with ease of purification. |

| Catalyst | None required | Aniline (optional) | Aniline can significantly accelerate hydrazone formation, allowing for faster reactions or the use of lower reactant concentrations. [9] |

| Quenching | Capping excess thiols (e.g., with N-ethylmaleimide) | Adjusting pH to >7.5 | Unreacted thiols can be capped to prevent side reactions. Raising the pH will slow or stop further hydrazone formation. |

Characterization Techniques

-

UV-Vis Spectroscopy: To confirm the initial TPMPH conjugation via pyridine-2-thione release.

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

-

Mass Spectrometry (MS): To confirm the precise mass of the conjugate and determine the distribution of species (e.g., different DAR values). [17]* Chromatography (HIC, SEC, RP-HPLC): To assess purity, aggregation, and determine the average degree of labeling. [16]

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables precise, stepwise construction of complex biomolecular conjugates. By understanding the distinct and orthogonal reactivity of its pyridyldithio and hydrazide moieties, researchers can design and execute robust conjugation strategies. The principles and protocols outlined in this guide provide a solid foundation for harnessing the full potential of TPMPH in developing next-generation therapeutics, diagnostics, and research tools.

References

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]

-

Gilmore, J. M., et al. (2006). A High-Yielding and Rapid Chemoselective Ligation Approach Using Anilne Catalysis. Angewandte Chemie. [Link]

-

Singh, R., et al. (2015). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Pharmaceutical Research. [Link]

-

Pan, H., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules. [Link]

-

King, T. P., et al. (1978). Preparation of protein conjugates via intermolecular disulfide bond formation. Biochemistry. [Link]

-

Lu, L., et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines. [Link]

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. The Antioxidant-Redox System. [Link]

-

Agarwal, P., & Bertozzi, C. R. (2015). Methods for site-specific drug conjugation to antibodies. Bioconjugate Chemistry. [Link]

-

Koniev, O., & Wagner, A. (2015). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry. [Link]

Sources

- 1. This compound | 115616-51-8 [amp.chemicalbook.com]

- 2. Heterobifunctional Crosslinkers [proteochem.com]

- 3. scbt.com [scbt.com]

- 4. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. broadpharm.com [broadpharm.com]

- 13. mdpi.com [mdpi.com]

- 14. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strategies for Biophysical Characterization of Protein-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nanohybrids as Protein-Polymer Conjugate Multimodal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

S-(2-thiopyridyl)mercaptopropionohydrazide for beginners

An In-Depth Technical Guide to S-(2-thiopyridyl)mercaptopropionohydrazide (PDPH) for Bioconjugation

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, a cornerstone reagent in the field of bioconjugation. We will move beyond simple protocols to explore the underlying chemical principles, strategic experimental design, and critical best practices that ensure robust and reproducible results.

Introduction: Deconstructing a Multifunctional Crosslinker

This compound, commonly known by the acronym PDPH (3-(2-Pyridyldithio)propionyl hydrazide), is a heterobifunctional crosslinking agent.[1] Its power lies in its dual-reactivity, possessing two distinct chemical moieties at opposite ends of a short spacer arm. This architecture allows for the sequential and controlled covalent linking of two different types of molecules.

The core utility of PDPH stems from its two reactive groups:

-

A pyridyl disulfide group , which reacts specifically with free sulfhydryl (thiol) groups (-SH).

-

A hydrazide group , which reacts with carbonyls (aldehydes and ketones).

Furthermore, the disulfide bond formed via the first reaction is cleavable, meaning it can be broken under mild reducing conditions. This feature is highly advantageous for applications requiring the release of a conjugated molecule, such as in drug delivery systems.[2][3]

This guide will dissect the chemistry of each reactive group, provide detailed experimental workflows, and discuss strategic applications to empower scientists in their research endeavors.

Core Chemistry and Mechanisms of Action

Understanding the reaction mechanisms of PDPH is fundamental to designing successful conjugation strategies. The reagent's utility is rooted in two highly selective and well-characterized chemical reactions: thiol-disulfide exchange and hydrazone ligation.

A. The Pyridyl Disulfide Moiety: Precision Thiol-Reactive Chemistry

The pyridyl disulfide group is the thiol-reactive end of PDPH. It participates in a thiol-disulfide exchange reaction, which is a highly efficient and specific method for forming disulfide bonds.[2][4]

Mechanism: A free sulfhydryl group from a biomolecule (e.g., a cysteine residue in a protein or a thiol-modified oligonucleotide) performs a nucleophilic attack on the disulfide bond of PDPH. This results in the formation of a new, stable disulfide bond between the target molecule and the PDPH linker. A key feature of this reaction is the concurrent release of the byproduct pyridine-2-thione.[5]

The release of pyridine-2-thione is a significant experimental advantage, as it absorbs light strongly at approximately 343 nm. This allows for the real-time, non-destructive monitoring of the reaction progress via UV-Vis spectrophotometry. The reaction typically proceeds efficiently over a pH range of 6.5 to 8.5.[5]

Cleavability: The newly formed disulfide bond is reversible. It can be readily cleaved by common laboratory reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which regenerates the original free thiol on the target biomolecule. This cleavability is a critical feature for applications like drug release within the reducing intracellular environment.[3]

Caption: Thiol-Disulfide Exchange Reaction with PDPH.

B. The Hydrazide Moiety: Stable Carbonyl Ligation

The hydrazide group (-CONHNH₂) at the other end of PDPH is a potent nucleophile that reacts with electrophilic carbonyl groups—specifically aldehydes and ketones—to form a hydrazone bond.[6][7] This reaction, often termed a "hydrazone ligation," is a cornerstone of chemoselective bioconjugation.[8][9]

Mechanism: The reaction proceeds efficiently under mildly acidic conditions, typically between pH 5.0 and 7.0.[7] While the resulting C=N hydrazone bond is a type of Schiff base, it is significantly more stable against hydrolysis than imines formed from simple primary amines, especially when one of the components is aromatic.[6][8] For even greater efficiency, the reaction can be catalyzed by nucleophilic catalysts like aniline, which can increase reaction rates and overall yield.[7]

Generating Carbonyls: A primary application for the hydrazide moiety is the labeling of glycoproteins. The cis-diol groups within the sugar residues (e.g., sialic acid) of glycoproteins can be gently oxidized using sodium meta-periodate (NaIO₄) to create reactive aldehyde groups. This process provides a site-specific handle for conjugation without perturbing the protein backbone.

Caption: Hydrazone Ligation with the PDPH Hydrazide Moiety.

Physical and Chemical Properties

Accurate characterization and proper handling are crucial for the successful application of PDPH.

| Property | Value | Source |

| Chemical Name | 3-(2-Pyridyldithio)propionyl hydrazide | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 115616-51-8 | [1] |

| Molecular Formula | C₈H₁₁N₃OS₂ | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 87-90 °C | [1] |

| Storage | 2-8°C, protect from light | [1] |

Experimental Protocols and Workflows

The true power of PDPH is realized in its ability to connect disparate biomolecules in a controlled, stepwise manner. Below is a validated workflow for conjugating a glycoprotein to a thiol-containing protein.

Caption: Two-step conjugation workflow using PDPH.

Protocol: Conjugation of a Glycoprotein to a Thiol-Containing Protein

Materials:

-

Glycoprotein (e.g., Horseradish Peroxidase, HRP)

-

Thiol-containing protein (e.g., Bovine Serum Albumin, BSA, with a free cysteine)

-

PDPH (dissolved in DMSO or DMF)

-

Sodium meta-periodate (NaIO₄)

-

Sodium Acetate Buffer (100 mM, pH 5.5)

-

Phosphate Buffered Saline (PBS), pH 7.2

-

Glycerol

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Part 1: Generation of Aldehyde Groups on the Glycoprotein

-

Dissolve Glycoprotein: Prepare a 1-5 mg/mL solution of the glycoprotein in 100 mM Sodium Acetate Buffer, pH 5.5.

-

Oxidation: Add a freshly prepared solution of NaIO₄ to the glycoprotein solution to a final concentration of 1-10 mM. Rationale: Periodate specifically cleaves the vicinal diols on sugar residues to form aldehydes.

-

Incubation: Incubate the reaction for 30 minutes at room temperature in the dark. Rationale: The reaction is light-sensitive.

-

Quenching (Optional but Recommended): Add glycerol to a final concentration of 15 mM and incubate for 5 minutes. Rationale: Glycerol quenches any excess periodate, preventing unwanted side reactions.

-

Purification: Immediately purify the aldehyde-activated glycoprotein using a desalting column equilibrated with PBS, pH 7.2. This removes excess reagents and byproducts.

Part 2: Ligation of PDPH to the Aldehyde-Glycoprotein

-

Reaction Setup: To the purified aldehyde-glycoprotein, immediately add a 20- to 50-fold molar excess of PDPH (from a concentrated stock in DMSO).

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature. Rationale: This allows the hydrazide group of PDPH to form a stable hydrazone bond with the newly created aldehydes on the glycoprotein.

-

Purification: Remove the excess, unreacted PDPH using a desalting column equilibrated with PBS, pH 7.2. The resulting product is the PDPH-activated glycoprotein.

Part 3: Conjugation to the Thiol-Containing Protein

-

Reaction Setup: Mix the PDPH-activated glycoprotein with the thiol-containing protein in PBS, pH 7.2. A slight molar excess (1.2 to 2-fold) of the thiol-protein is often beneficial.

-

Incubation & Monitoring: Incubate for 2 hours at room temperature. Monitor the reaction's progress by measuring the absorbance of the solution at 343 nm, which corresponds to the released pyridine-2-thione.

-

Purification: Once the reaction is complete (i.e., the A343 reading has plateaued), purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to separate the final conjugate from unreacted starting materials.

-

Characterization: Confirm the final conjugate using SDS-PAGE (which will show a band of higher molecular weight) and, if available, mass spectrometry.

Key Applications in Research and Drug Development

The unique properties of PDPH make it a versatile tool for a wide range of advanced applications.

-

Antibody-Drug Conjugates (ADCs): PDPH is an exemplary linker for creating ADCs. A potent cytotoxic drug can be modified with a thiol group, and an antibody (often a glycoprotein) can be activated with aldehydes. PDPH bridges the two, and the cleavable disulfide bond facilitates the release of the drug payload inside the target cancer cell, where the reducing environment is high.[10]

-

Surface Immobilization: PDPH can be used to covalently attach glycoproteins to thiol-functionalized surfaces for applications like biosensors or diagnostic arrays. Conversely, it can link thiol-containing peptides or proteins to aldehyde-functionalized nanoparticles or beads.[3]

-

Thiolation of Biomolecules: PDPH can be used to introduce a protected thiol group onto a glycoprotein. After reacting the hydrazide end with an oxidized glycoprotein, the pyridyl disulfide can be reduced with DTT to expose a free, reactive sulfhydryl group, which can then be used for subsequent conjugation reactions.[11]

-

Drug Delivery Systems: The principles of thiol-disulfide exchange enabled by reagents like PDPH are central to the design of mucoadhesive drug delivery systems. Thiolated polymers can form disulfide bonds with cysteine-rich mucin proteins, increasing drug residence time at mucosal surfaces.[11][12]

Conclusion

This compound is more than a simple molecule; it is a sophisticated chemical tool that provides a reliable and controllable bridge between the worlds of protein and carbohydrate chemistry. Its heterobifunctional nature, combined with the trackable and cleavable properties of its disulfide linkage, ensures its continued relevance in the design of complex bioconjugates, from antibody-drug conjugates to advanced biomaterials. By understanding the core chemical principles and adhering to validated protocols, researchers can fully leverage the power of PDPH to advance their scientific and therapeutic objectives.

References

- Kao, A., Chiu, C., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Huang, L. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1).

- Antos, J. M., & Francis, M. B. (2006). Selective modification of proteins with a versatile salicylaldehyde ligation. Journal of the American Chemical Society, 128(33), 10696-10697.

- Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.

- Gros, C., & Carlsson, J. (1983). Thiol-disulfide exchange. Methods in enzymology, 91, 75-84.

- Sinz, A. (2014). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Mass spectrometry reviews, 33(1), 1-23.

- Arlt, C., Flegler, V., Ihling, C. H., Schäfer, M., Thondamal, M., & Sinz, A. (2016). An integrated workflow for structural proteomics studies based on cross-linking/mass spectrometry with an MS/MS cleavable cross-linker. Analytical chemistry, 88(15), 7930-7937.

- Sinz, A. (2010). Investigation of protein-protein interactions in living cells by chemical cross-linking and mass spectrometry. Analytical and bioanalytical chemistry, 397(8), 3433-3440.

- Gauthier, M. A., & Klok, H. A. (2008). Pyridyl disulfide-based thiol-reactive polymers: synthesis, nanostructure-formation and some potential applications. Polymer Chemistry, 46(23), 7707-7719.

- Kao, A., Chiu, C. L., Vellucci, D., & Huang, L. (2011). A sulfoxide-containing, MS-cleavable, and enrichment-tag-affixed cross-linker for protein interaction studies. Journal of the American Society for Mass Spectrometry, 22(5), 853-865.

- BenchChem. (n.d.). Aldehyde-Hydrazine Ligation for Peptide Modification.

- Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry.

- Zhang, L., & Wang, W. (2016). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 14(21), 4840-4844.

- Es-haghi, A., & Schiavon, M. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 11(45), 7117-7133.

- Saito, G., Swanson, J. A., & Lee, K. D. (2003). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins.

- Paul, A., & Guchhait, N. (2020). Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers. ChemBioChem, 21(20), 2921-2926.

- ChemicalBook. (2025). This compound.

- Bashir, S., Teo, Y. Y., Naeem, A., Ramesh, S., & Ramesh, K. (2022). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. Polymers, 14(20), 4410.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of a novel 2-mercaptobenzothiazole-based corrosion inhibitor.

- El-Sayed, A., & Harashima, H. (2013). Thiopurine drug delivery: the past, present and future. Advanced drug delivery reviews, 65(8), 1043-1062.

- Massa, S., & Devoogdt, N. (Eds.). (2021). Bioconjugation: Methods and Protocols. Springer US.

- Wikipedia. (n.d.). 2-Mercaptopyridine.

- ResearchGate. (2018).

- Patel, V., Sharma, O. P., Mehta, T., & Patel, V. (2022). Development of Novel S-Protective Thiolated-Based Mucoadhesive Tablets for Repaglinide: Pharmacokinetic Study. Pharmaceutics, 14(7), 1332.

- Han, G., Ceilley, R., & Friedman, A. J. (2020). Bioadhesive Nanoparticles in Topical Drug Delivery: Advances, Applications, and Potential for Skin Disorder Treatments. Journal of controlled release, 327, 203-214.

- Frederix, P. W., Scott, G. G., Abul-Haija, Y. M., Kalafatovic, D., Pappas, C. G., Javid, N., ... & Ulijn, R. V. (2018). Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels.

- Sigma-Aldrich. (1992). Pharmacokinetics of 2-(alpha-thenoylthio)-propionylglycine (TTPG)

- ChemicalBook. (n.d.). 2-Mercaptopyridine(Pyridine-2-thiol).

- ResearchGate. (2016).

- LookChem. (n.d.). 2-Mercaptopyridine.

Sources

- 1. This compound | 115616-51-8 [chemicalbook.com]

- 2. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01215G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]

- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

The Pyridyldithiol Crosslinker: A Cornerstone of Bioconjugation Chemistry

Abstract

In the landscape of bioconjugation, pyridyldithiol crosslinkers stand as a pivotal technology, enabling the precise and reversible linkage of biomolecules. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and fundamental principles underpinning pyridyldithiol chemistry. We will dissect the mechanism of thiol-disulfide exchange, trace the evolution of pyridyldithiol reagents from their inception to modern-day variants, and present detailed, field-tested protocols for their successful application. This guide is tailored for researchers, scientists, and drug development professionals who seek to master the use of pyridyldithiol crosslinkers in their scientific endeavors.

The Genesis of a Powerful Tool: A Historical Perspective

The story of pyridyldithiol crosslinkers is intrinsically linked to the scientific community's growing understanding and appreciation of the disulfide bond's role in biological systems. This covalent linkage, formed by the oxidation of two thiol groups, is a critical determinant of protein structure and function, most notably in antibodies. The quest to harness and manipulate this bond with specificity and control was a driving force in biochemical research during the mid-20th century.

A significant breakthrough emerged from the meticulous work of Brocklehurst and his colleagues in the 1970s. Their research delved into the kinetics and mechanisms of thiol-disulfide exchange reactions, with a particular focus on 2,2'-dipyridyl disulfide, also known as Aldrithiol-2.[1] These foundational studies illuminated a key principle: the pyridyldithiol group's specific reactivity with free sulfhydryl (thiol) groups, leading to the formation of a new disulfide bond and the concurrent release of a chromogenic molecule, pyridine-2-thione.[1] The ability to monitor this reaction spectrophotometrically by measuring the absorbance of pyridine-2-thione at 343 nm was a transformative development, offering a real-time window into the conjugation process.[1][2]

The true paradigm shift for bioconjugation arrived with the ingenious design of heterobifunctional reagents. These molecules ingeniously combined the thiol-reactive pyridyldithiol moiety with a second reactive group capable of targeting a different functional group, such as primary amines. The landmark introduction of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) by Carlsson, Drevin, and Axén in 1978 marked a watershed moment.[3] SPDP rapidly became the first widely adopted heterobifunctional crosslinker for efficiently creating disulfide-linked protein conjugates.[3] This innovation paved the way for the rational design and synthesis of groundbreaking therapeutics, including antibody-drug conjugates (ADCs) and immunotoxins.

The success of SPDP catalyzed a wave of innovation, leading to the development of a diverse arsenal of pyridyldithiol-containing crosslinkers. These newer reagents featured variations in spacer arm length, solubility, and the incorporation of other functionalities, all aimed at fine-tuning the stability, pharmacokinetics, and therapeutic efficacy of the resulting bioconjugates.

The Heart of the Reaction: Understanding Thiol-Disulfide Exchange

The remarkable utility of pyridyldithiol crosslinkers is anchored in the thiol-disulfide exchange reaction. This reaction exhibits a high degree of specificity for free sulfhydryl groups, making it an ideal method for the targeted modification of cysteine residues in proteins and other biomolecules.

The reaction unfolds in a two-step process:

-

Activation: The pyridyldithiol-containing reagent is introduced to the biomolecule slated for modification.

-

Thiol-Disulfide Exchange: A free thiol group on the target molecule initiates a nucleophilic attack on the disulfide bond of the pyridyldithiol reagent. This concerted reaction results in the formation of a new, stable disulfide bond connecting the target molecule to the crosslinker, accompanied by the release of pyridine-2-thione.

The liberation of pyridine-2-thione is a distinct advantage of this chemistry. This leaving group possesses a high molar extinction coefficient at 343 nm, enabling researchers to precisely monitor the reaction's progress and to quantify the number of crosslinker molecules incorporated into the biomolecule.[1][2]

Caption: The mechanism of thiol-disulfide exchange with a pyridyldithiol reagent.

A Versatile Toolkit: Key Classes of Pyridyldithiol Crosslinkers

The adaptability of pyridyldithiol chemistry has fostered the creation of a wide array of crosslinkers, each with unique properties tailored for specific applications. These can be broadly classified based on their reactive moieties and the nature of their spacer arms.

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Key Features |

| SPDP | NHS-ester, Pyridyldithiol | 6.8[4] | The foundational pyridyldithiol crosslinker, widely used and well-characterized. |

| LC-SPDP | NHS-ester, Pyridyldithiol | 15.7[5] | Features a longer spacer arm to mitigate steric hindrance between conjugated molecules. |

| Sulfo-LC-SPDP | Sulfo-NHS-ester, Pyridyldithiol | 15.7[5][6] | A water-soluble analog of LC-SPDP, ideal for reactions in aqueous buffers without the need for organic co-solvents. |

| SPDP-PEGn | NHS-ester, Pyridyldithiol | Variable | Incorporates a polyethylene glycol (PEG) spacer to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profile of the conjugate.[7][8] |

Broad Utility: Applications in Research and Therapeutic Development

The distinct advantages of pyridyldithiol crosslinkers have cemented their role as indispensable tools across a spectrum of scientific disciplines:

-

Antibody-Drug Conjugates (ADCs): Pyridyldithiol chemistry is a linchpin in the development of ADCs. It provides a robust method for attaching highly potent cytotoxic drugs to monoclonal antibodies, thereby creating targeted therapies that can selectively deliver their lethal payload to cancer cells.[9] The cleavable nature of the disulfide bond is often exploited to facilitate intracellular drug release.[9]

-

Protein-Protein Conjugation: These crosslinkers are instrumental in the synthesis of well-defined protein heterodimers and other multi-protein complexes for both basic research and therapeutic applications.

-

Immobilization of Biomolecules: Proteins and other biomolecules can be covalently attached to solid supports, such as beads or sensor surfaces, for use in affinity chromatography, immunoassays, and other bioanalytical techniques.

-

Quantification of Thiols: The stoichiometric release of pyridine-2-thione provides a reliable and straightforward spectrophotometric method for quantifying the number of accessible thiol groups in a protein or other molecule.[1][2]

A Practical Guide: Experimental Protocol for Antibody-Payload Conjugation using SPDP

This protocol provides a generalized procedure for the conjugation of a thiol-containing payload to a monoclonal antibody utilizing SPDP.

Materials:

-

Monoclonal Antibody (mAb) in an appropriate buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Thiol-containing payload molecule

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Desalting columns (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Antibody Thiolation (if necessary):

-

If the antibody lacks accessible free thiols, they can be introduced by reacting lysine residues with SPDP followed by reduction.

-

Alternatively, existing disulfide bonds can be partially reduced using a controlled amount of a reducing agent like DTT. The molar ratio of DTT to mAb must be carefully optimized to achieve the desired number of free thiols.

-

Incubate the reduction reaction for 30-60 minutes at room temperature.

-

Promptly remove the excess reducing agent using a desalting column equilibrated with a suitable reaction buffer (e.g., PBS with EDTA, pH 7.2).

-

-

Activation of the Antibody with SPDP:

-

Dissolve SPDP in anhydrous DMSO or DMF to prepare a stock solution.

-

Add the SPDP stock solution to the antibody solution. The molar excess of SPDP will determine the degree of modification.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Remove unreacted SPDP by passing the reaction mixture through a desalting column.

-

-

Conjugation Reaction:

-

Add the thiol-containing payload to the SPDP-activated antibody. The molar ratio of payload to antibody will influence the final drug-to-antibody ratio (DAR).

-

Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification of the Antibody-Drug Conjugate (ADC):

-

Purify the ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or dialysis.

-

-

Characterization of the ADC:

-

Spectrophotometric Analysis: The number of pyridyldithiol groups introduced can be determined by measuring the release of pyridine-2-thione upon reduction with an excess of DTT. The absorbance is measured at 343 nm.

-

Drug-to-Antibody Ratio (DAR) Determination: The DAR can be calculated using the following formula: DAR = (Molar concentration of released pyridine-2-thione) / (Molar concentration of the antibody)

-

SDS-PAGE Analysis: Analyze the purified ADC using SDS-PAGE under both reducing and non-reducing conditions to confirm successful conjugation and assess the integrity of the antibody.

-

Mass Spectrometry: Employ mass spectrometry to determine the precise molecular weight of the ADC and to characterize the distribution of different drug-loaded species.

-

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a pyridyldithiol crosslinker.

Concluding Remarks and Future Directions

Pyridyldithiol crosslinkers have undeniably revolutionized the field of bioconjugation. Their high specificity, reliability, and the inherent ability to monitor the reaction have established them as a cornerstone technology in both academic laboratories and the pharmaceutical industry. The ongoing development of novel pyridyldithiol reagents with enhanced features such as improved stability, greater solubility, and alternative cleavable motifs continues to push the boundaries of what is possible. As our understanding of complex biological systems deepens, the precision and control afforded by pyridyldithiol chemistry will undoubtedly play an increasingly vital role in the design and creation of the next generation of targeted therapeutics, advanced diagnostics, and novel biomaterials.

References

-

Brocklehurst, K., & Little, G. (1973). Reactions of papain and of low-molecular-weight thiols with some aromatic disulphides. 2,2'-Dipyridyl disulphide as a convenient active-site titrant for papain even in the presence of other thiols. Biochemical Journal, 133(1), 67–80. [Link]

-

SigutLabs. (2025). What Makes a Good Linker for Antibody-Drug Conjugates?. Retrieved from [Link]

-

Carlsson, J., Drevin, H., & Axén, R. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. Biochemical Journal, 173(3), 723–737. [Link]

-

Nanocs. (n.d.). SPDP (Succinimidyl 3-[2-pyridyldithio] propionate). Retrieved from [Link]

-

Stuchbury, T., Shipton, M., Norris, R., Malthouse, J. P. G., Brocklehurst, K., Herbert, J. A. L., & Suschitzky, H. (1975). A reporter group delivery system with both absolute and selective specificity for thiol groups and an improved fluorescent probe containing the 7-nitrobenzo-2-oxa-1,3-diazole moiety. Biochemical Journal, 151(2), 417–432. [Link]

-

PubMed. (2012). Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) pyridine-2-thione absorbance (mAu) at 343 nm released after DTT reaction. Retrieved from [Link]

Sources

- 1. Peroxide-cleavable linkers for antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 4. iright.com [iright.com]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | MDPI [mdpi.com]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. 架橋試薬 | Thermo Fisher Scientific [thermofisher.com]

- 8. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]

- 9. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]

Tautomerism in Thiopyridine-Containing Compounds: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Thiopyridine-containing compounds are a cornerstone in medicinal chemistry, materials science, and catalysis. Their chemical behavior and biological activity are profoundly influenced by a subtle yet critical phenomenon: tautomerism. The dynamic equilibrium between the thiol and thione forms of these molecules dictates their physicochemical properties, including lipophilicity, hydrogen bonding capability, and metal chelation, which in turn governs their efficacy and safety in therapeutic applications. This technical guide provides a comprehensive exploration of tautomerism in thiopyridine derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of its core principles, the factors that modulate the tautomeric equilibrium, and its profound implications in contemporary research and development. We will delve into the experimental and computational methodologies employed to investigate and quantify this phenomenon, providing field-proven insights and self-validating protocols to ensure scientific integrity.

The Fundamental Equilibrium: Thiol vs. Thione

The core of thiopyridine tautomerism lies in the prototropic equilibrium between the pyridine-2-thiol (thiol) and pyridine-2(1H)-thione (thione) forms. This is a dynamic process involving the migration of a proton between the sulfur and nitrogen atoms of the heterocyclic ring.

Caption: Prototropic tautomerism in 2-thiopyridine.

The thiol tautomer possesses an aromatic pyridine ring and an exocyclic thiol group (-SH). In contrast, the thione tautomer features a non-aromatic dihydropyridine ring with a C=S double bond (a thioamide group) and an N-H bond. The position of this equilibrium, represented by the tautomeric equilibrium constant (KT = [thiol]/[thione]), is not fixed and is highly sensitive to a variety of internal and external factors.

Modulators of the Tautomeric Equilibrium: A Multifactorial Landscape

Understanding and predicting the predominant tautomeric form of a thiopyridine derivative is crucial for anticipating its behavior. The equilibrium is a delicate balance influenced by several interconnected factors.

The Profound Influence of the Solvent

The polarity of the solvent plays a paramount role in determining the tautomeric preference.

-

Polar Solvents: In polar solvents, particularly those capable of hydrogen bonding (e.g., water, ethanol), the more polar thione tautomer is preferentially stabilized.[1][2] The thione form, with its greater dipole moment, engages in stronger dipole-dipole interactions and hydrogen bonds with the solvent molecules, shifting the equilibrium in its favor.[3][4]

-

Nonpolar Solvents: Conversely, in nonpolar solvents (e.g., cyclohexane, dioxane), the less polar thiol form tends to predominate, especially in dilute solutions.[2][3] In the absence of strong solvating forces, the inherent stability of the aromatic thiol ring becomes a more dominant factor.

Concentration and Self-Association

In solution, thiopyridine molecules can self-associate through hydrogen bonding, primarily forming dimers. The thione tautomer, with its N-H and C=S groups, is particularly adept at forming stable, hydrogen-bonded cyclic dimers.[5] This self-association favors the thione form, and therefore, at higher concentrations, the equilibrium tends to shift towards the thione tautomer.[6]

Caption: Dimerization of the thione tautomer.

The Role of pH

The pH of the medium significantly impacts the tautomeric equilibrium by influencing the protonation state of the thiopyridine molecule. The thiol group is weakly acidic, and its deprotonation to a thiolate anion becomes more favorable at higher pH values.[7][8] The pKa of the thiol proton is a critical parameter in this regard. The thione form can also be protonated on the sulfur atom or deprotonated from the nitrogen atom, further complicating the equilibria at extreme pH values.

Electronic Effects of Substituents

The electronic nature of substituents on the pyridine ring can subtly but significantly alter the relative stabilities of the tautomers.

-

Electron-donating groups can increase the electron density on the nitrogen atom, potentially favoring the thione form by stabilizing the positive charge that can develop on the nitrogen in its resonance structures.

-

Electron-withdrawing groups can decrease the basicity of the nitrogen atom, which may shift the equilibrium towards the thiol form.[9]

The position of the substituent also plays a crucial role in its influence on the tautomeric equilibrium.[10]

Experimental and Computational Approaches to Tautomerism Analysis

A multi-pronged approach combining experimental spectroscopy and computational modeling is essential for a comprehensive understanding of thiopyridine tautomerism.

Spectroscopic Techniques: A Window into Tautomeric Populations

UV-Vis spectroscopy is a powerful and accessible technique for qualitatively and quantitatively assessing tautomeric equilibria in solution.[3][11] The thiol and thione tautomers exhibit distinct absorption spectra due to their different electronic structures. The aromatic thiol form typically shows absorption at shorter wavelengths, while the conjugated thioamide system of the thione form absorbs at longer wavelengths.[11]

Experimental Protocol: Determination of Tautomeric Equilibrium Constant (KT) by UV-Vis Spectroscopy

This protocol outlines a self-validating method for determining the KT of a thiopyridine compound in a given solvent.

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of the thiopyridine compound in the solvent of interest.

-

Prepare stock solutions of "locked" N-methyl (predominantly thione) and S-methyl (exclusively thiol) analogues of the compound in the same solvent. The synthesis of these analogues serves as a crucial validation step, providing pure spectral references for each tautomer.

-

-

Acquisition of Reference Spectra:

-

Record the UV-Vis spectra of dilute solutions of the N-methyl and S-methyl analogues to obtain the molar absorptivity (ε) for the pure thione (εthione) and thiol (εthiol) forms at various wavelengths.

-

-

Analysis of the Tautomeric Mixture:

-

Record the UV-Vis spectrum of a dilute solution of the thiopyridine compound of known total concentration (Ctotal).

-

-

Data Analysis and KT Calculation:

-

At a wavelength where both tautomers absorb, the total absorbance (A) is the sum of the absorbances of the individual tautomers: A = ε_thiol * [thiol] * l + ε_thione * [thione] * l (where l is the path length of the cuvette).

-

Knowing that C_total = [thiol] + [thione], the concentrations of the two tautomers can be determined by solving the system of linear equations.

-

The tautomeric equilibrium constant is then calculated as: K_T = [thiol] / [thione]

-

-

Self-Validation:

-

Repeat the calculation at multiple wavelengths to ensure the consistency of the calculated KT value. A consistent KT across different wavelengths validates the accuracy of the reference spectra and the analysis.

-

Caption: UV-Vis workflow for KT determination.

NMR spectroscopy provides detailed structural information and can be used to identify and quantify tautomers in solution.[12] 1H and 13C NMR chemical shifts are sensitive to the electronic environment of the nuclei and will differ between the thiol and thione forms.

Experimental Protocol: Quantitative NMR (qNMR) for Tautomer Analysis

-

Sample Preparation:

-

Prepare a solution of the thiopyridine compound in a suitable deuterated solvent.

-

Add a known amount of an internal standard with a resonance that does not overlap with the signals of the tautomers.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution 1H NMR spectrum. Ensure a long relaxation delay (at least 5 times the longest T1) to allow for complete relaxation of all protons, which is critical for accurate integration.[13]

-

-

Signal Assignment:

-

Assign the signals corresponding to the thiol and thione tautomers. This can be facilitated by comparison with the spectra of the "locked" N-methyl and S-methyl analogues and by using 2D NMR techniques (e.g., HSQC, HMBC).

-

-

Quantification:

-

Carefully integrate the non-overlapping signals of the thiol and thione forms and the internal standard.

-

The molar ratio of the tautomers can be determined by comparing the normalized integral values.

-

-

Self-Validation:

-

Use multiple, well-resolved signals for each tautomer for quantification and compare the results. Consistent ratios from different signals enhance the reliability of the measurement.

-

Table 1: Comparison of Spectroscopic Techniques for Tautomer Analysis

| Technique | Advantages | Disadvantages |